![molecular formula C16H26O2 B14637142 Benzene, 1-methoxy-4-[(octyloxy)methyl]- CAS No. 54384-75-7](/img/structure/B14637142.png)
Benzene, 1-methoxy-4-[(octyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-[(octyloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the 1-position and an octyloxy methyl group at the 4-position. This compound is part of the larger family of substituted benzenes, which are widely studied due to their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(octyloxy)methyl]- typically involves the alkylation of a methoxybenzene derivative. One common method is the Williamson ether synthesis, where a methoxybenzene is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-methoxy-4-[(octyloxy)methyl]- may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-methoxy-4-[(octyloxy)methyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or oleum at elevated temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Nitration: Nitro derivatives of the benzene ring.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-methoxy-4-[(octyloxy)methyl]- finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-methoxy-4-[(octyloxy)methyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy methyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methoxy-4-methyl-: Similar structure but with a methyl group instead of an octyloxy methyl group.
Benzene, 1-ethoxy-4-methyl-: Similar structure but with an ethoxy group instead of a methoxy group.
Benzene, 1-methoxy-4-ethyl-: Similar structure but with an ethyl group instead of an octyloxy methyl group.
Uniqueness
Benzene, 1-methoxy-4-[(octyloxy)methyl]- is unique due to the presence of the long octyloxy methyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly interesting for applications requiring specific solubility and permeability characteristics.
Propriétés
Numéro CAS |
54384-75-7 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1-methoxy-4-(octoxymethyl)benzene |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-6-7-8-13-18-14-15-9-11-16(17-2)12-10-15/h9-12H,3-8,13-14H2,1-2H3 |
Clé InChI |
UYQBQYJDWQIJEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
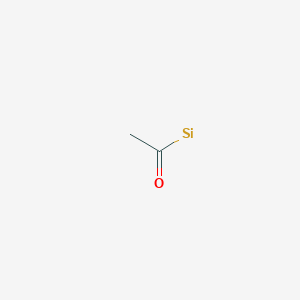
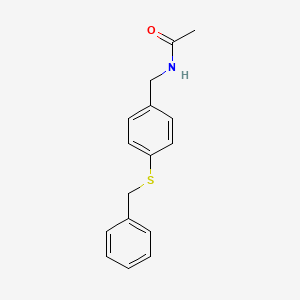
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
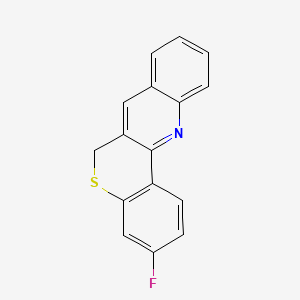
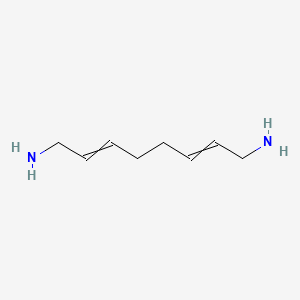
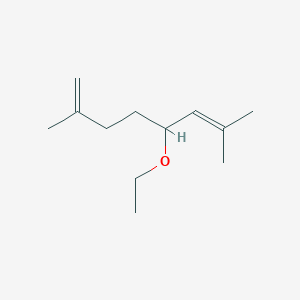

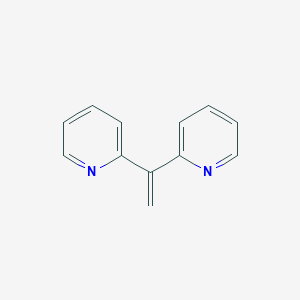
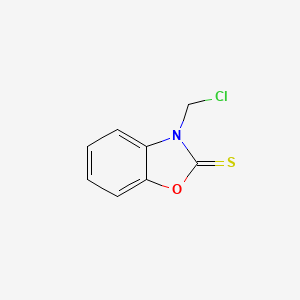
![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
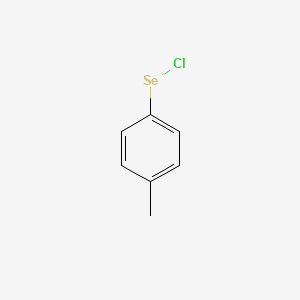
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)

